molecular formula C21H20N2 B14179324 1'-Ethyl-2'-methyl-1',2'-dihydro-2,3'-biquinoline CAS No. 929205-55-0

1'-Ethyl-2'-methyl-1',2'-dihydro-2,3'-biquinoline

Cat. No.: B14179324
CAS No.: 929205-55-0
M. Wt: 300.4 g/mol
InChI Key: KOQXLLWBEJOVEL-UHFFFAOYSA-N
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Description

1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline is a heterocyclic compound that belongs to the class of biquinolines. These compounds are characterized by the presence of two quinoline units connected through a single bond. The unique structure of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminobenzylamine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or toluene. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline derivatives in treating various diseases.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

1’-Ethyl-2’-methyl-1’,2’-dihydro-2,3’-biquinoline can be compared with other biquinoline derivatives, such as:

    2,2’-Biquinoline: Lacks the ethyl and methyl substituents, leading to different chemical and physical properties.

    1,1’-Dimethyl-2,2’-biquinoline: Contains methyl groups at different positions, affecting its reactivity and biological activity.

    1,2’-Dihydro-2,3’-biquinoline: Similar structure but without the ethyl and methyl groups, resulting in different applications and properties.

Properties

CAS No.

929205-55-0

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

1-ethyl-2-methyl-3-quinolin-2-yl-2H-quinoline

InChI

InChI=1S/C21H20N2/c1-3-23-15(2)18(14-17-9-5-7-11-21(17)23)20-13-12-16-8-4-6-10-19(16)22-20/h4-15H,3H2,1-2H3

InChI Key

KOQXLLWBEJOVEL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3)C

Origin of Product

United States

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